4-Cyclopropyl-2-fluoro-6-methylbenzamide
Description
4-Cyclopropyl-2-fluoro-6-methylbenzamide (CAS 1242156-52-0) is a benzamide derivative with the molecular formula C₁₁H₁₂FNO. Its structure features a benzamide core substituted with a cyclopropyl group at the 4-position, a fluorine atom at the 2-position, and a methyl group at the 6-position (Figure 1). Key structural attributes include:
- Fluorine atom: Increases lipophilicity (logP) and metabolic stability, a common strategy in medicinal chemistry to improve pharmacokinetics .
- Methyl group: Modulates steric and electronic effects, influencing interactions with enzymes or receptors .
However, its solubility, melting point, and reactivity remain dependent on environmental factors like solvent polarity and pH .
Properties
IUPAC Name |
4-cyclopropyl-2-fluoro-6-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-6-4-8(7-2-3-7)5-9(12)10(6)11(13)14/h4-5,7H,2-3H2,1H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXWTGJFSUBFML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)N)F)C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901276526 | |
| Record name | 4-Cyclopropyl-2-fluoro-6-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901276526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242156-52-0 | |
| Record name | 4-Cyclopropyl-2-fluoro-6-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242156-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclopropyl-2-fluoro-6-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901276526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-fluoro-6-methylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 4-cyclopropyl-2-fluoro-6-methylbenzonitrile.
Hydrolysis: The nitrile group is hydrolyzed to form the corresponding amide.
Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain 4-Cyclopropyl-2-fluoro-6-methylbenzamide in high purity.
Industrial Production Methods
Industrial production methods for 4-Cyclopropyl-2-fluoro-6-methylbenzamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-2-fluoro-6-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary depending on the desired outcome.
Common Reagents and Conditions
Substitution: Common reagents for substitution reactions include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
4-Cyclopropyl-2-fluoro-6-methylbenzamide has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-fluoro-6-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 4-cyclopropyl-2-fluoro-6-methylbenzamide, we compare it with structurally analogous benzamide derivatives (Table 1).
Table 1: Structural and Functional Comparison of Benzamide Derivatives
*logP values estimated based on substituent contributions.
Key Insights:
Fluorine vs. Chlorine Substitution :
- Fluorine’s electronegativity and small atomic radius in 4-cyclopropyl-2-fluoro-6-methylbenzamide improve metabolic stability compared to bulkier chlorine derivatives (e.g., 4-isopropyl-2-chloro-6-methylbenzamide), which may undergo faster hepatic clearance .
Cyclopropyl vs. Alkyl Groups :
- The cyclopropyl group’s rigidity likely enhances binding to sterically constrained enzyme active sites compared to flexible alkyl chains (e.g., isopropyl or ethyl groups), as seen in kinase inhibitors .
Methyl vs. Nitro Groups :
- The 6-methyl group in the target compound minimizes polar interactions, favoring membrane permeability. In contrast, nitro-substituted analogs (e.g., 4-ethyl-2-fluoro-6-nitrobenzamide) exhibit higher solubility but lower bioavailability due to increased polarity .
Research Implications and Limitations
While the structural analysis highlights advantages of 4-cyclopropyl-2-fluoro-6-methylbenzamide, experimental validation is critical. For example:
- Binding assays : Comparative studies with kinases or GPCRs could quantify affinity differences between cyclopropyl and isopropyl analogs.
- ADME profiling : Measuring metabolic stability in liver microsomes would confirm fluorine’s role in resisting oxidation.
Current evidence relies heavily on theoretical substituent effects . Further studies incorporating spectral data (e.g., NMR, X-ray crystallography) and biological activity screens are needed to refine these comparisons.
Biological Activity
Overview
4-Cyclopropyl-2-fluoro-6-methylbenzamide is an organic compound with the molecular formula C11H12FNO and a molecular weight of approximately 201.22 g/mol. It features a cyclopropyl group, a fluorine atom, and a methyl group attached to a benzamide core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme and receptor inhibitor.
The unique structure of 4-Cyclopropyl-2-fluoro-6-methylbenzamide allows for diverse chemical reactions, including:
- Substitution Reactions : The fluorine atom can be replaced with various functional groups.
- Oxidation and Reduction : Under specific conditions, the compound can undergo oxidation or reduction reactions.
Common Reagents and Conditions
- Substitution : Nucleophiles such as amines or thiols are commonly used.
- Oxidation : Agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can facilitate these reactions.
- Reduction : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are standard reducing agents.
Biological Activity
Research indicates that 4-Cyclopropyl-2-fluoro-6-methylbenzamide exhibits significant biological activity, particularly in pharmacology. It has been studied for its potential as an inhibitor of specific enzymes and receptors, which could lead to therapeutic applications in treating various diseases.
The mechanism of action involves the compound's interaction with specific molecular targets, likely through binding to enzymes or receptors. This interaction may modulate their activity, resulting in various biological effects. For example, it is being investigated for its role as a potential inhibitor of Bruton's tyrosine kinase (BTK), which is crucial in B cell signaling pathways associated with several diseases, including chronic lymphocytic leukemia and rheumatoid arthritis .
Case Studies and Research Findings
- Enzyme Inhibition : Studies have shown that 4-Cyclopropyl-2-fluoro-6-methylbenzamide may inhibit BTK activity, which is significant for therapeutic strategies targeting B cell malignancies. The degradation of BTK via ubiquitin-proteasome pathways has been proposed as a novel approach to treating these conditions .
- Binding Affinity Studies : Preliminary interaction studies suggest that the compound may exhibit high binding affinity to specific biological targets, enhancing its potential as a lead compound in drug discovery.
- Comparative Analysis : A comparison with structurally similar compounds reveals that variations in functional groups can lead to distinct biological activities. For instance, compounds with different halogen substitutions may exhibit different pharmacokinetic profiles and therapeutic potentials.
Applications in Scientific Research
4-Cyclopropyl-2-fluoro-6-methylbenzamide has diverse applications across several fields:
- Chemistry : It serves as a building block for synthesizing more complex organic molecules.
- Biology : Ongoing studies aim to elucidate its biological activities and interactions with biomolecules.
- Medicine : Research is focused on exploring its therapeutic applications for various diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
